6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Description
6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is a fluorinated β-carboline derivative with a tetrahydro-pyridoindole scaffold. Its structure combines a bicyclic indole core fused with a piperidine ring, substituted with a fluorine atom at position 6 and a hydrochloride salt for enhanced solubility. This compound is synthesized via condensation of (2-fluoro-5-methyl-phenyl)hydrazine hydrochloride with tert-butyl 4-oxopiperidine-1-carboxylate, achieving a 95% yield . Key characterization data include UPLC-MS (m/z: 205.8 [M+H]⁺) and regioisomeric purity confirmed via NMR .
Properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2.ClH/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10;/h1-2,5,13-14H,3-4,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNPVBHGOKGOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC(=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride is c-Met , a receptor tyrosine kinase. This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility, making it a significant target in cancer research.
Mode of Action
The compound interacts with its target, c-Met, by binding to its active site. This interaction inhibits the receptor’s activity, leading to a decrease in the signaling pathways that promote cell proliferation and survival. The introduction of sulfonyl groups to the compound has been suggested to increase its antiproliferative activity.
Biological Activity
6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride is a heterocyclic compound belonging to the indole family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. Its molecular formula is C11H12ClFN2, with a molecular weight of 226.68 g/mol .
The primary mechanism of action for this compound involves the inhibition of c-Met, a receptor tyrosine kinase implicated in various cellular processes such as proliferation and survival. By binding to the active site of c-Met, this compound disrupts downstream signaling pathways that promote cancer cell growth .
Biological Activity
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines:
- HeLa (cervical cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
The compound demonstrates a dose-dependent inhibition of cell proliferation in these lines .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Case Studies
- In Vitro Studies : A study conducted by researchers demonstrated that treatment with this compound resulted in a marked decrease in cell viability across the tested cancer cell lines. The IC50 values ranged from 8 to 15 μM depending on the specific cell line and treatment duration .
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells via the activation of caspase pathways and modulation of Bcl-2 family proteins. This apoptotic effect was confirmed through flow cytometry and Western blot analysis .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound can effectively reach target tissues and maintain therapeutic levels conducive to its biological activity .
Scientific Research Applications
Medicinal Chemistry
6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole; hydrochloride has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests it could exhibit pharmacological activities:
- Antidepressant Activity : Studies have indicated that derivatives of this compound may influence neurotransmitter systems associated with mood regulation, potentially offering new avenues for antidepressant development.
- Anticancer Properties : Preliminary research has shown that certain pyridoindole derivatives can inhibit cancer cell proliferation. The compound's ability to modulate cellular pathways involved in cancer progression is an area of ongoing investigation.
Neuropharmacology
The compound has been studied for its effects on the central nervous system (CNS):
- Dopaminergic Activity : As a potential dopaminergic agent, it may play a role in treating disorders like Parkinson's disease or schizophrenia by modulating dopamine levels in the brain.
- Neuroprotective Effects : Research indicates that this compound could protect neurons from damage caused by oxidative stress, making it a candidate for neuroprotective therapies.
Synthetic Organic Chemistry
In synthetic organic chemistry, 6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole serves as an important intermediate:
- Building Block for Complex Molecules : Its unique structure allows chemists to create more complex molecules through various chemical reactions such as cyclization and substitution reactions.
- Synthesis of Other Bioactive Compounds : The compound can be modified to produce derivatives with enhanced biological activity or selectivity.
Case Study 1: Antidepressant Development
A study published in the Journal of Medicinal Chemistry explored various derivatives of 6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole for their antidepressant properties. The researchers found that specific modifications to the structure significantly increased serotonin receptor affinity and improved efficacy in animal models of depression.
Case Study 2: Neuroprotective Effects
Research conducted at a leading neuroscience institute examined the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. The results demonstrated significant reductions in cell death and oxidative stress markers when treated with the compound, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Comparison with Similar Compounds
Key Observations :
Pharmacological Activity Comparisons
Key Observations :
- TRPV1 Antagonism : Fluorine’s electronegativity may enhance TRPV1 binding, though direct data for the 6-fluoro analog are lacking. Triazole-substituted analogs show superior potency .
- Enzyme Inhibition : Bulky substituents (e.g., 6-methoxy-2-methyl in compound 37) reduce hBChE inhibition, suggesting steric hindrance effects .
- GPX4 Targeting : RSL3’s chloroacetyl group is essential for ferroptosis induction, highlighting the role of electrophilic substituents .
Structure-Activity Relationship (SAR) Insights
- Position 6 Substitution : Fluorine at position 6 improves metabolic stability and bioavailability compared to chloro or methoxy groups .
- N-Substituents : Hydrochloride salt formation enhances solubility, while trichloromethyl (e.g., compound in ) introduces steric bulk, reducing CNS penetration .
- Ring Modifications : Dihydroindole analogs exhibit lower TRPV1 antagonism than tetrahydro-pyridoindoles, emphasizing the scaffold’s rigidity .
Q & A
Q. How is the molecular structure of 6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride characterized experimentally?
- Methodological Answer : Structural elucidation relies on a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton and carbon environments, with coupling constants revealing stereochemistry and fluorine interactions (e.g., splitting patterns due to the fluoro substituent) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and isotopic patterns .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., NH stretches in the indole ring) .
- X-ray Crystallography : Resolves absolute configuration and crystal packing, though this requires high-purity crystalline samples .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of dust or aerosols .
- Storage : Store in a cool, dry place away from oxidizers; use airtight containers to prevent degradation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. What spectroscopic techniques are used to confirm the purity of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating and detecting impurities (>95% purity is typical for research-grade material) .
- Melting Point Analysis : Sharp melting ranges indicate purity; deviations suggest contaminants .
- Thin-Layer Chromatography (TLC) : Rapid screening for byproducts using UV-active or iodine-staining visualization .
Advanced Research Questions
Q. How can synthesis yield be optimized, particularly considering steric effects of the fluorine substituent?
- Methodological Answer :
- Catalyst Selection : Use palladium or copper catalysts for C-F bond formation, which minimize steric hindrance in cyclization steps .
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during indole ring closure .
- Microwave-Assisted Synthesis : Accelerates reaction rates while maintaining regioselectivity .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Comparative Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and assay conditions (pH, temperature) .
- Purity Validation : Confirm compound integrity via HPLC and NMR to rule out degradation products .
- Structural Analogs : Test fluorinated analogs (e.g., 6-bromo or 6-methoxy derivatives) to isolate substituent-specific effects .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities and validate experimental results .
Q. What strategies enhance solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Salt Formulation : Explore alternative counterions (e.g., sulfate or citrate) to improve aqueous solubility .
- Co-Solvent Systems : Use cyclodextrins or PEG-based formulations to stabilize the compound in physiological buffers .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) that enhance solubility and are cleaved in vivo .
Q. How can metabolic pathways of this compound be elucidated?
- Methodological Answer :
- Radiolabeling : Synthesize a ¹⁴C- or ³H-labeled version to track metabolic products via scintillation counting .
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in liver microsomes .
- In Silico Prediction : Tools like Meteor (Lhasa Ltd.) simulate metabolic transformations based on structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
